Huperzine b
Overview
Description
Huperzine B is a naturally occurring alkaloid derived from the plant Huperzia serrata. It is known for its potent inhibitory effects on the enzyme acetylcholinesterase, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease . This compound has been extensively studied for its neuroprotective properties and its ability to enhance cognitive function .
Mechanism of Action
Target of Action
Huperzine B is a novel acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a key role in memory and cognition. By inhibiting this enzyme, this compound increases the levels of acetylcholine in the brain .
Mode of Action
This compound interacts with its target, acetylcholinesterase, by binding to it and preventing it from breaking down acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine . By inhibiting acetylcholinesterase, this compound disrupts the normal degradation of acetylcholine, leading to increased levels of this neurotransmitter . The exact downstream effects of this increase in acetylcholine are still being researched, but it is believed to enhance cognitive function .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as their impact on its bioavailability, are currently under investigation .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine . On a cellular level, this can result in enhanced communication between neurons, potentially improving cognitive function . Clinical trials in China have shown that this compound is comparably effective to the drugs currently on the market, and may even be somewhat safer in terms of side effects .
Biochemical Analysis
Biochemical Properties
Huperzine B is a potent inhibitor of the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting acetylcholinesterase, this compound increases the availability of acetylcholine in the brain, potentially improving cognitive function .
Cellular Effects
This compound has been found to have significant effects on various types of cells. It has been reported to protect neuron-like rat pheochromocytoma (PC12) cells against oxygen-glucose deprivation-induced injury . This protective effect is likely due to the compound’s ability to alleviate disturbances of oxidative and energy metabolism .
Molecular Mechanism
The primary molecular mechanism of this compound is its inhibition of acetylcholinesterase . This inhibition is believed to be reversible and highly selective for acetylcholinesterase in the brain . This selectivity may result in fewer peripheral cholinergic side effects compared to other acetylcholinesterase inhibitors .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, research on Huperzine A, a related compound, has shown that it exhibits higher antioxidant activity and lower cytotoxicity in in vitro H. serrata thallus than in wild H. serrata .
Dosage Effects in Animal Models
Specific studies on the dosage effects of this compound in animal models are currently limited. Research on Huperzine A has shown that it significantly attenuated anxiety-like behavior, as well as augmented motor and cognitive functions in cuprizone-induced mice .
Metabolic Pathways
Studies on Huperzine A have identified several metabolites involved in its biosynthesis
Transport and Distribution
Huperzine A, a related compound, has been shown to bind with human serum albumin, suggesting a potential mechanism for its transport and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: Huperzine B can be synthesized through various methods, including total synthesis and semi-synthesis. One of the notable synthetic routes involves the use of prothallus cultures of Huperzia selago. This method has been shown to optimize the biosynthesis of this compound in vitro, resulting in higher yields compared to traditional extraction methods . The prothallus cultures are established using spores collected from the sporophytes growing in the wild, and the best biomass growth index is achieved after 24 weeks of culture .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as Huperzia serrata. The extraction process includes several steps such as drying, grinding, and solvent extraction. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Huperzine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the modification and enhancement of its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the chemical reactions of this compound include derivatives with enhanced acetylcholinesterase inhibitory activity. These derivatives are often synthesized to improve the compound’s therapeutic potential and reduce side effects .
Scientific Research Applications
Huperzine B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and modification of alkaloids . In biology, this compound is studied for its neuroprotective effects and its ability to enhance cognitive function . In medicine, it is investigated as a potential treatment for Alzheimer’s disease and other neurodegenerative disorders . Additionally, this compound has industrial applications in the production of pharmaceuticals and nutraceuticals .
Comparison with Similar Compounds
Huperzine B is often compared with other acetylcholinesterase inhibitors such as huperzine A, galantamine, and donepezil. While all these compounds share a similar mechanism of action, this compound is unique in its higher therapeutic index and lower toxicity . Huperzine A, another alkaloid derived from Huperzia serrata, is more potent but less selective in its inhibition of acetylcholinesterase compared to this compound . Galantamine and donepezil, on the other hand, are synthetic compounds with different chemical structures but similar pharmacological effects .
Similar Compounds
- Huperzine A
- Galantamine
- Donepezil
These compounds are all used in the treatment of Alzheimer’s disease and other cognitive disorders, but this compound stands out due to its unique properties and potential for further development .
Properties
IUPAC Name |
(1R,9R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWGABLTRMRUIT-HWWQOWPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908464 | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Huperzine B has been found to be an inhibitor of the enzyme acetylcholinesterase. This is the same mechanism of action of pharmaceutical drugs such as galantamine and donepezil used to treat Alzheimer's disease. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
103548-82-9 | |
Record name | Huperzine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103548-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Huperzine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103548829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Huperzine B | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03348 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 12-Methyl-2,3,4,4a,5,6-hexahydro-1H-5,10b-prop[1]eno-1,7-phenanthrolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30908464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 103548-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Huperzine B, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC3Z5425Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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